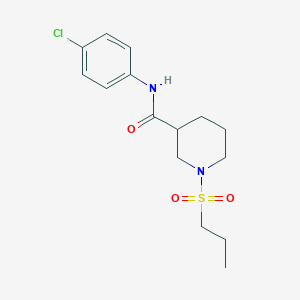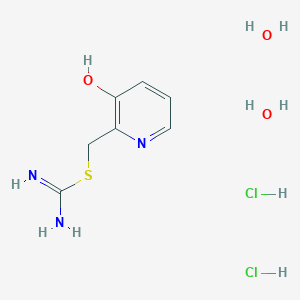![molecular formula C17H21N5 B5401594 1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)
1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is a pyrrolidinylpyrimidine derivative and is known to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine involves its binding to the α7 nicotinic acetylcholine receptor. This binding leads to the inhibition of the receptor's activity, resulting in the modulation of various neurotransmitter systems. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine are still being studied. However, it has been found to exhibit various effects on the nervous system, including the modulation of neurotransmitter release and the regulation of synaptic plasticity. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine in lab experiments is its potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine. One such direction is the development of drugs for the treatment of cognitive disorders, such as Alzheimer's disease. Another direction is the study of its anti-inflammatory properties, which can lead to the development of drugs for the treatment of inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. Its potency and selectivity for the α7 nicotinic acetylcholine receptor make it an ideal tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
合成方法
The synthesis of 1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine can be achieved through several methods. One such method involves the reaction of pyrrolidine-3-carboxylic acid with 2-phenyl-4,5,6,7-tetrahydro-1H-pyrido[3,4-d]pyrimidine-3-carboxylic acid. The resulting compound is then treated with a reducing agent to obtain the final product.
科学研究应用
1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine has been found to exhibit various scientific research applications. One such application is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is known to play a crucial role in cognitive function, and the antagonist activity of this compound can help in the development of drugs for the treatment of cognitive disorders.
属性
IUPAC Name |
1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c18-13-7-9-22(11-13)17-14-6-8-19-10-15(14)20-16(21-17)12-4-2-1-3-5-12/h1-5,13,19H,6-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZJFNGJOOZYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC(=NC3=C2CCNC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chloro-3-methylbenzoyl)-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5401515.png)


![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)

![N-(2-ethylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5401579.png)





